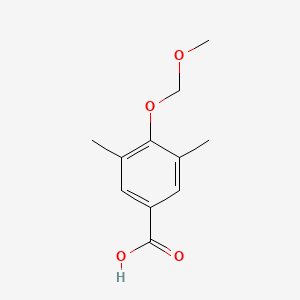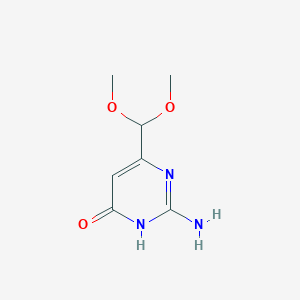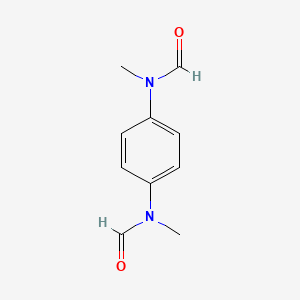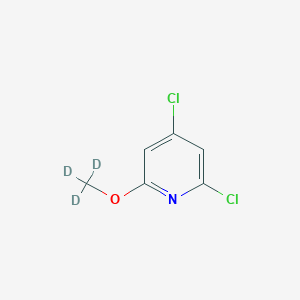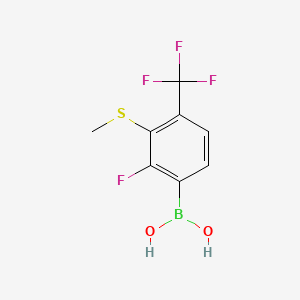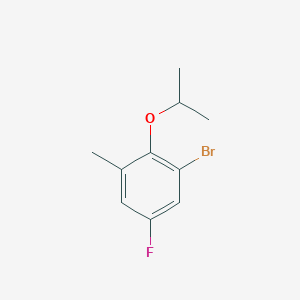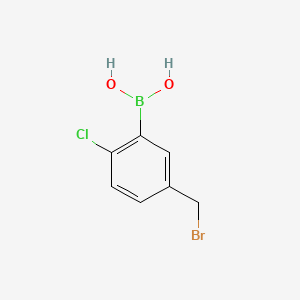![molecular formula C26H40ClNO B14021158 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol CAS No. 35687-08-2](/img/structure/B14021158.png)
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol is an organic compound with a complex structure that includes a phenol group, a tert-butyl group, and a methyl-octyl-amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield alkylated phenols.
Applications De Recherche Scientifique
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tert-butyl group can influence the compound’s steric properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-hexyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-decyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl-octyl-amino group enhances its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
35687-08-2 |
|---|---|
Formule moléculaire |
C26H40ClNO |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[methyl(octyl)amino]methyl]-6-phenylphenol;hydrochloride |
InChI |
InChI=1S/C26H39NO.ClH/c1-6-7-8-9-10-14-17-27(5)20-22-18-23(26(2,3)4)19-24(25(22)28)21-15-12-11-13-16-21;/h11-13,15-16,18-19,28H,6-10,14,17,20H2,1-5H3;1H |
Clé InChI |
QJTOAPDGSSREBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
